Phenol, 4,4'-sulfinylbis-

Description

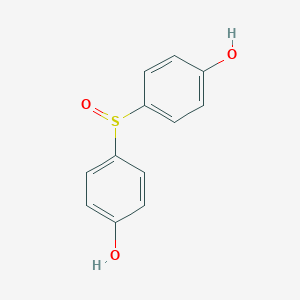

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)sulfinylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCACQIALULDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061958 | |

| Record name | Phenol, 4,4'-sulfinylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-34-1 | |

| Record name | 4,4′-Sulfinylbis[phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Sulfinylbisphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Sulfinyldiphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-sulfinylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-sulfinylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-SULFINYLBISPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5GGW97BAL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Chemistry of Phenol, 4,4 Sulfinylbis

Conventional Synthetic Routes and Reaction Mechanisms

The primary industrial synthesis of Phenol (B47542), 4,4'-sulfinylbis- relies on well-established electrophilic aromatic substitution chemistry.

Electrophilic Aromatic Substitution Pathways

The most common method for synthesizing diaryl sulfoxides, including Phenol, 4,4'-sulfinylbis-, is the Friedel-Crafts sulfinylation. ijcce.ac.ir This reaction involves the direct substitution of two phenol molecules with a sulfur-containing electrophile. The standard procedure utilizes thionyl chloride (SOCl₂) as the sulfinylating agent and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). ijcce.ac.irchemsrc.com

2 C₆H₅OH + SOCl₂ --(Lewis Acid)--> (HOC₆H₄)₂SO + 2 HCl

The reaction is typically carried out in a suitable solvent, although solvent-free methods have also been explored to reduce environmental impact. ijcce.ac.ir

Table 1: Typical Reaction Conditions for Conventional Synthesis

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Reactants | Phenol, Thionyl Chloride (SOCl₂) | Stoichiometric ratio of approximately 2:1. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | A strong Lewis acid required to activate the electrophile. wikipedia.org Used in stoichiometric amounts. |

| Solvent | Dichloromethane, Carbon Disulfide | Inert solvent that can dissolve reactants. |

| Temperature | 0°C to room temperature | The reaction is exothermic; cooling is often required to control the reaction rate and minimize side products. |

Formation of Isomeric Complications

A significant challenge in the synthesis of Phenol, 4,4'-sulfinylbis- is the lack of perfect regioselectivity. The hydroxyl group is an ortho, para-directing group, meaning it directs incoming electrophiles to the positions ortho (C2) and para (C4) to itself. solubilityofthings.com While the para-substituted product (4,4'-isomer) is sterically favored and often the major product, substitution at the ortho position also occurs, leading to the formation of isomeric byproducts. mdpi.com

The primary isomeric impurities are:

Phenol, 2,4'-sulfinylbis- (ortho, para'-isomer)

Phenol, 2,2'-sulfinylbis- (ortho, ortho'-isomer)

The presence of these isomers complicates the purification of the desired 4,4'-product, as their similar physical properties make separation by simple distillation or crystallization difficult. google.comgoogle.com Chromatographic methods or specialized fractional crystallization techniques are often necessary to achieve high purity. chula.ac.thgoogle.com The ratio of these isomers can be influenced by reaction conditions such as temperature, catalyst, and solvent, but their formation is an inherent consequence of the reaction mechanism. ijcce.ac.irmdpi.com

Table 2: Illustrative Isomer Distribution in Diaryl Sulfoxide (B87167) Synthesis

| Attacking Electrophile | Aromatic Substrate | Product Isomer Distribution (Illustrative) |

|---|---|---|

| SOCl₂/AlCl₃ | Phenol | p,p' (4,4'-): Major Product |

| o,p' (2,4'-): Significant Byproduct | ||

| o,o' (2,2'-): Minor Byproduct |

Data is illustrative based on the principles of electrophilic aromatic substitution on phenol. ijcce.ac.ir

Green Chemistry Approaches in Synthesis

Growing environmental concerns have spurred research into more sustainable methods for chemical production, focusing on minimizing waste and avoiding hazardous reagents.

Sustainable Catalysis in Phenol, 4,4'-sulfinylbis- Production

A major drawback of the conventional Friedel-Crafts synthesis is its reliance on stoichiometric amounts of Lewis acids like AlCl₃. These catalysts are corrosive and generate large quantities of acidic aqueous waste during product workup. capes.gov.br Green chemistry seeks to replace these with solid, reusable, and more environmentally benign catalysts.

Heterogeneous Catalysts:

Zeolites: These microporous aluminosilicate (B74896) minerals are highly effective solid acid catalysts for Friedel-Crafts reactions. capes.gov.brresearchgate.net Their well-defined pore structures can impart shape selectivity, favoring the formation of the sterically less-hindered para,para' isomer and reducing the generation of unwanted ortho-substituted byproducts. rsc.orgmdpi.com Zeolites like BEA, MCM-22, and ZSM-12 have been studied for related alkylation and acylation reactions of phenol. researchgate.netrsc.org

Nanoparticle Catalysts: Magnetic nanoparticles, such as NiFe₂O₄, have been developed as reusable heterogeneous catalysts for related C-S bond-forming reactions. researchgate.netmdpi.com These catalysts can be easily separated from the reaction mixture using an external magnet, simplifying purification and allowing for catalyst recycling.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high surface areas and tunable catalytic sites. Ni-based MOFs have been shown to be effective recyclable catalysts for the synthesis of sulfoxides under milder conditions. rsc.org

The adoption of such catalysts can lead to processes with reduced waste, easier product isolation, and the ability to recycle the catalyst, aligning with the principles of green chemistry.

Atom Economy and Reaction Mass Efficiency in Synthesis

Green chemistry metrics provide a quantitative measure of a reaction's efficiency and environmental impact.

Atom Economy (AE): Developed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. ijcce.ac.irchembam.com For the conventional synthesis of Phenol, 4,4'-sulfinylbis-:

2 C₆H₅OH + SOCl₂ → (HOC₆H₄)₂SO + 2 HCl

The calculation is as follows: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 % AE = [234.27 / (2 * 94.11 + 118.97)] x 100 = (234.27 / 307.19) x 100 ≈ 76.3%

This value indicates that, even with a 100% chemical yield, nearly 24% of the reactant mass is converted into the unwanted byproduct, hydrogen chloride (HCl). scranton.edujocpr.com

Reaction Mass Efficiency (RME): RME is a more practical metric that considers the actual masses used, accounting for chemical yield and reactant stoichiometry. rsc.orgwikipedia.org

RME = (Mass of Isolated Product / Total Mass of Reactants) x 100

A synthetic route employing a green catalyst that provides a higher yield and avoids stoichiometric, non-incorporated reagents would result in a significantly higher RME, reflecting a more efficient and less wasteful process.

Derivatization Strategies of Phenol, 4,4'-sulfinylbis-

The structure of Phenol, 4,4'-sulfinylbis- offers two primary sites for chemical modification: the two phenolic hydroxyl groups and the central sulfinyl group. These functionalities allow for a range of derivatization reactions to produce new molecules with tailored properties.

Reactions of the Phenolic Hydroxyl Groups: The -OH groups exhibit typical reactivity for phenols. rhhz.netnih.gov

Etherification: Reaction with alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base yields the corresponding diaryl ether. For example, methylation with a reagent like dimethyl sulfate (B86663) would produce Bis(4-methoxyphenyl) sulfoxide. guidechem.com

Esterification: Acylation with acyl chlorides or acid anhydrides converts the hydroxyl groups into ester functionalities. researchgate.net

Silylation: Reaction with silylating agents, such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), converts the -OH groups into silyl (B83357) ethers, a common derivatization for gas chromatography analysis. researchgate.net

Reactions of the Sulfinyl Group: The sulfur-oxygen bond is a key functional site. cymitquimica.com

Oxidation: The sulfoxide can be readily oxidized to the corresponding sulfone, Phenol, 4,4'-sulfonylbis- (also known as Bisphenol S). This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂). jsynthchem.com

Reduction: The sulfoxide group can be deoxygenated to the corresponding sulfide, 4,4'-thiodiphenol (B147510) . A variety of reducing agents can accomplish this, including zinc in acetic acid (Zn/AcOH) or combinations like triphenylphosphine (B44618) and thionyl chloride (PPh₃/SOCl₂). researchgate.netorganic-chemistry.org

Table 3: Summary of Derivatization Reactions

| Functional Group | Reaction Type | Reagents | Product Functional Group |

|---|---|---|---|

| Phenolic Hydroxyl | Etherification | Alkyl Halide + Base | Ether (-OR) |

| Phenolic Hydroxyl | Esterification | Acyl Chloride / Anhydride | Ester (-OCOR) |

| Sulfinyl (S=O) | Oxidation | Hydrogen Peroxide (H₂O₂) | Sulfone (SO₂) |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4,4'-thiodiphenol |

| Aluminum chloride |

| Bis(4-methoxyphenyl) sulfoxide |

| Ferric chloride |

| Hydrogen chloride |

| Hydrogen peroxide |

| Phenol |

| Phenol, 2,2'-sulfinylbis- |

| Phenol, 2,4'-sulfinylbis- |

| Phenol, 4,4'-sulfinylbis- |

| Phenol, 4,4'-sulfonylbis- |

| Thionyl chloride |

| Triphenylphosphine |

Synthesis of Novel Phenol, 4,4'-sulfinylbis- Analogues

The synthesis of analogues of Phenol, 4,4'-sulfinylbis- primarily involves two strategies: modifying the aromatic rings or altering the bridging sulfinyl group. The creation of these novel analogues allows for the fine-tuning of chemical and physical properties for various applications.

One common approach is the controlled oxidation of corresponding thio-compounds (sulfides). For instance, 4,4'-thiodiphenol can be oxidized to yield Phenol, 4,4'-sulfinylbis-. nih.gov This core reaction can be adapted to synthesize a variety of analogues by starting with substituted 4,4'-thiodiphenols. A study detailed the synthesis of Phenol, 4,4'-sulfinylbis- from 4,4'-thiodiphenol using potassium periodate. nih.gov This method can be generalized for creating analogues with substituents on the phenyl rings.

Another significant class of analogues includes those with alkyl groups on the phenol rings. An example is 4,4'-Sulfonylbis(2-methylphenol), which features a methyl group on each aromatic ring adjacent to the hydroxyl group. sigmaaldrich.com The synthesis of such compounds typically follows standard aromatic substitution reactions to introduce the desired functional groups onto the phenol or precursor molecules before creating the central sulfinyl or sulfonyl bridge.

The table below summarizes representative synthetic approaches for creating analogues of Phenol, 4,4'-sulfinylbis-.

| Starting Material | Reagent(s) | Product (Analogue) | Reaction Type | Reference |

| 4,4'-Thiodiphenol | Potassium Periodate (KIO₄) or Sodium Hypochlorite (NaOCl) | Phenol, 4,4'-sulfinylbis- | Oxidation | nih.gov |

| Phenol | Sulfuric Acid | 4,4'-Sulfonyldiphenol (B7728063) (Bisphenol S) | Electrophilic Aromatic Substitution | wikipedia.org |

| 2-Methylphenol (o-cresol) | (Not specified) | 4,4'-Sulfonylbis(2-methylphenol) | (Typical sulfone synthesis) | sigmaaldrich.com |

Functional Group Modifications and Their Synthetic Routes

The functional groups of Phenol, 4,4'-sulfinylbis-—the phenolic hydroxyls and the central sulfinyl group—are key targets for chemical modification. These modifications are crucial for polymerization reactions and for creating derivatives with tailored properties.

Modification of the Hydroxyl Groups: The two phenolic hydroxyl (-OH) groups are the most reactive sites for functionalization. They can undergo etherification and esterification reactions, which are fundamental for producing high-performance polymers like poly(ether sulfone)s.

In a typical polycondensation reaction, the disodium (B8443419) salt of Phenol, 4,4'-sulfinylbis- (formed by deprotonating the hydroxyl groups with a base like sodium hydroxide) is reacted with an activated dihalide, such as 4,4'-dichlorodiphenyl sulfone. This nucleophilic aromatic substitution reaction forms ether linkages, resulting in a poly(ether sulfoxide sulfone) backbone. This approach is widely used in the synthesis of various poly(arylene ether)s. nih.gov

Modification of the Sulfinyl Group: The sulfinyl (-SO-) group can be oxidized to a sulfonyl (-SO₂-) group. This conversion significantly alters the electronic properties and geometry of the bridging unit. The oxidation transforms Phenol, 4,4'-sulfinylbis- into 4,4'-sulfonyldiphenol (Bisphenol S). wikipedia.org This reaction can be achieved using various oxidizing agents. For example, tert-Butyl hydroperoxide (TBHP) has been used effectively for this type of oxidation. sioc-journal.cn The resulting sulfonyl group is more electron-withdrawing and increases the thermal and oxidative stability of derivative polymers.

The table below outlines key functional group modifications and their synthetic pathways.

| Target Group | Reagent(s) | Product Type | Reaction Type | Reference |

| Hydroxyl (-OH) | NaOH, 4,4'-Dichlorodiphenyl sulfone | Poly(ether sulfoxide sulfone) | Nucleophilic Aromatic Substitution (Polycondensation) | nih.gov |

| Sulfinyl (-SO-) | tert-Butyl hydroperoxide (TBHP) | 4,4'-Sulfonyldiphenol derivative | Oxidation | sioc-journal.cn |

| Sulfinyl (-SO-) | Potassium Periodate (KIO₄) | 4,4'-Sulfonyldiphenol derivative | Oxidation | nih.gov |

These synthetic strategies highlight the versatility of Phenol, 4,4'-sulfinylbis- as a monomer and a precursor for a range of functional materials and complex organic molecules.

Advanced Analytical Characterization Techniques for Phenol, 4,4 Sulfinylbis and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these methods provide a wealth of information regarding the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom.

In the ¹H NMR spectrum of phenolic compounds, the protons on the aromatic ring typically appear in the region of 7 to 8 δ. The hydroxyl (-OH) proton of phenols can absorb over a wider range, from 3 to 8 δ. pressbooks.pub For derivatives of Phenol (B47542), 4,4'-sulfinylbis-, such as 4,4'-bis(3-aminophenoxy)diphenyl sulfone, the specific substitution patterns on the phenyl rings lead to distinct chemical shifts and coupling patterns, allowing for unambiguous assignment of the proton signals. For instance, in the ¹H NMR spectrum of 4,4'-bis(3-aminophenoxy)diphenyl sulfone in DMSO-d6, characteristic shifts are observed for the aromatic protons. chemicalbook.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Carbon atoms bonded to electron-withdrawing groups, such as the hydroxyl group in phenols, are deshielded and absorb at lower fields, typically in the 50 to 80 δ range. pressbooks.pub The carbon atoms within the aromatic rings of Phenol, 4,4'-sulfinylbis- and its derivatives will have characteristic chemical shifts influenced by the sulfinyl group and any other substituents.

Table 1: Representative ¹H NMR Spectral Data for a Derivative of Phenol, 4,4'-sulfinylbis-

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 4,4'-bis(3-aminophenoxy)diphenyl sulfone | DMSO-d6 | 7.915, 7.107, 7.066, 6.451, 6.269, 6.214 | Aromatic Protons |

| 5.34 | Amino Protons |

Data sourced from ChemicalBook. chemicalbook.com

Infrared (IR) and Raman Spectroscopy in Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a "fingerprint" of a molecule based on its unique vibrational modes. frontiersin.org These methods are highly specific and can be used for the identification and structural analysis of molecules. frontiersin.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. photothermal.com Phenolic compounds exhibit a characteristic broad absorption band for the O-H stretching vibration, typically in the range of 3300 to 3600 cm⁻¹. pressbooks.pub The exact position and shape of this band are sensitive to hydrogen bonding. pressbooks.pub Additionally, phenols show C-O stretching absorption near 1050 cm⁻¹ and aromatic ring vibrations around 1500 and 1600 cm⁻¹. pressbooks.pub For Phenol, 4,4'-sulfinylbis-, the S=O stretching vibration of the sulfinyl group would also be a key diagnostic peak, typically appearing in the 1030-1070 cm⁻¹ region.

Raman spectroscopy, on the other hand, measures the inelastic scattering of light. photothermal.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. photothermal.com This complementarity is crucial for a complete vibrational analysis. For instance, while the O-H stretch is prominent in the IR spectrum, the symmetric stretching of the aromatic rings in bis-phenols can be more clearly observed in the Raman spectrum. mdpi.com The dual-modality approach, utilizing both IR and Raman, can enhance the ability to differentiate between structurally similar bis-phenols like BPA, BPS, and BPF by identifying unique wavenumbers where the signal is dominant in one technique and weak in the other. mdpi.com

Table 2: Key Vibrational Frequencies for Phenolic Compounds

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| O-H Stretch (Hydrogen-bonded) | 3300 - 3400 (broad) | 3056 - 3070 |

| C-H Stretch (Aromatic) | ~3030 | ~3060 |

| C=C Stretch (Aromatic) | 1500, 1600 | Variable |

| C-O Stretch | ~1050 | Variable |

| S=O Stretch (Sulfoxide) | 1030 - 1070 | Variable |

This table provides general ranges for phenolic compounds and related functional groups. Specific values for Phenol, 4,4'-sulfinylbis- would require experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. The aromatic rings in Phenol, 4,4'-sulfinylbis- act as chromophores.

Phenol itself exhibits absorption bands around 211 nm and 270 nm in the UV spectrum, corresponding to π → π* transitions of the benzene (B151609) ring. upi.eduspcmc.ac.in The position and intensity of these bands can be influenced by substituents on the ring and the solvent used. The sulfinyl group in Phenol, 4,4'-sulfinylbis- would act as an auxochrome, a group that modifies the absorption of a chromophore. This would likely cause a bathochromic (red) shift to longer wavelengths and potentially an increase in the molar absorptivity (ε). The electronic transitions in Phenol, 4,4'-sulfinylbis- involve the π-electron system of the two phenyl rings and the non-bonding electrons on the oxygen and sulfur atoms.

Mass Spectrometry for Molecular Identification and Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight of a compound, elucidating its structure through fragmentation analysis, and quantifying its presence in a sample.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, creating charged droplets from which ions are desorbed into the gas phase.

For phenolic compounds, ESI can produce both protonated molecules [M+H]⁺ in positive ion mode and deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov The choice of ionization mode depends on the specific compound and the desired information. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For example, in the analysis of a derivative of Phenol, 4,4'-sulfinylbis-, 4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol], the deprotonated molecule [M-H]⁻ is observed at an m/z of 329.0853. ufz.de Further fragmentation of this ion would yield information about the connectivity of the molecule. It is important to note that under certain ESI conditions, ion/molecule reactions such as dimerization can occur, which can complicate spectral interpretation. nih.gov

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is often used for less polar compounds that are not easily ionized by ESI. mdpi.com In APCI, the analyte is vaporized and then ionized through chemical reactions with reagent gas ions at atmospheric pressure.

APCI can also produce protonated molecules [M+H]⁺ or radical molecular ions [M]⁺•, depending on the analyte and the source conditions. nih.govmdpi.com For some compounds, APCI can provide complementary information to ESI. For instance, in the analysis of the phenicol family of drugs, APCI in negative mode produced radical molecular ions by electron capture, whereas ESI produced deprotonated molecules. nih.gov The fragmentation of these different precursor ions can lead to different fragmentation pathways, providing a more complete picture of the molecule's structure. As with ESI, dimerization reactions have also been observed under APCI conditions for some phenolic compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Transformation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable tool for identifying the transformation products of "Phenol, 4,4'-sulfinylbis-". This technique combines the superior separation capabilities of liquid chromatography with the mass analysis and structural elucidation power of mass spectrometry. nih.govresearchgate.net In environmental or industrial processes, the parent compound can degrade or react to form various byproducts. LC-MS allows for the separation of these complex mixtures and the confident identification of the resulting transformation products.

A typical LC-MS method for analyzing phenolic compounds involves reversed-phase chromatography, often using a C18 column. nih.govnih.gov The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid or acetic acid to improve peak shape and ionization efficiency. nih.govmdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to separate compounds with a wide range of polarities. mdpi.com

Following chromatographic separation, the analytes are introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar molecules like phenols. protocols.io ESI can be operated in either positive or negative ion mode; for phenolic compounds, negative ion mode is often preferred as it facilitates the deprotonation of the hydroxyl groups to form [M-H]⁻ ions. researchgate.netprotocols.io High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for unknown transformation products. Furthermore, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to fragment the precursor ions. mdpi.com The resulting fragmentation patterns provide crucial structural information for the definitive identification of the transformation products. mdpi.com

Table 1: Typical LC-MS Parameters for Phenolic Compound Analysis

| Parameter | Description | Common Conditions | Reference |

|---|---|---|---|

| Chromatography | Reversed-Phase (RP-HPLC) | nih.gov | |

| Column | Stationary phase for separation | Poroshell-120 EC-C18; Vydac C18 | nih.govnih.gov |

| Mobile Phase | Eluent to move analytes | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol | nih.gov |

| Elution | Solvent composition program | Gradient elution | mdpi.com |

| Mass Spectrometry | Detection and Identification | ||

| Ionization Source | Method to ionize analytes | Electrospray Ionization (ESI) | protocols.io |

| Ionization Mode | Polarity of detected ions | Negative Ion Mode | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. owlstonemedical.com However, "Phenol, 4,4'-sulfinylbis-" and many of its derivatives are non-volatile due to their polarity and high molecular weight, making direct GC analysis challenging. Therefore, a chemical derivatization step is often necessary to convert the polar hydroxyl groups into less polar, more volatile functional groups. jfda-online.comresearchgate.net

A common and effective derivatization method is silylation, where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov The resulting TMS-ethers are significantly more volatile and exhibit better chromatographic behavior, allowing for their analysis by GC-MS. researchgate.netnih.gov Other derivatization strategies include methylation to form anisoles or reaction with pentafluorobenzyl bromide (PFBBr). epa.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity on a long capillary column. thermofisher.com Fused-silica columns with a low-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane, are commonly used for analyzing phenolic derivatives. thermofisher.com The separated compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectra, which contain characteristic fragmentation patterns, act as a chemical fingerprint, allowing for highly specific identification by comparison with spectral libraries. nih.gov GC-MS is not only used for identification but also for the quantification of volatile species and derivatized analytes in various matrices. nih.gov

Table 2: Derivatization and GC-MS Analysis of Phenolic Compounds

| Step | Technique | Description | Key Reagents/Parameters | Reference |

|---|---|---|---|---|

| Sample Prep | Derivatization | Increases volatility for GC analysis. | Silylation (e.g., BSTFA), Methylation (e.g., diazomethane), Acylation | nih.govepa.gov |

| Separation | Gas Chromatography | Separates volatile compounds. | Capillary Column (e.g., TG-5SilMS), Temperature Programmed Oven | thermofisher.com |

| Detection | Mass Spectrometry | Identifies and quantifies compounds. | Electron Ionization (EI), Mass Analyzer (e.g., Quadrupole, Ion Trap) | thermofisher.comnih.gov |

Chromatographic Separations for Compound Purity and Mixture Analysis

Chromatographic techniques are fundamental for assessing the purity of "Phenol, 4,4'-sulfinylbis-" and for analyzing complex mixtures containing this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile compounds like "Phenol, 4,4'-sulfinylbis-". researchgate.net The method offers high resolution, accuracy, and reproducibility. Purity analysis is typically performed using reversed-phase HPLC with a UV detector. lcms.cz

In a typical setup, the sample is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a column packed with a non-polar stationary phase, most commonly octadecylsilane (B103800) (C18). nih.gov A polar mobile phase, such as a mixture of water and acetonitrile, is used to elute the compounds. chromatographyonline.com By detecting the absorbance of the eluate at a specific UV wavelength (phenolic compounds typically absorb around 270-280 nm), a chromatogram is generated. nih.govlcms.cz The purity of the sample is determined by the relative area of the main peak corresponding to "Phenol, 4,4'-sulfinylbis-" compared to the total area of all peaks in the chromatogram. The technique is also invaluable for separating isomers and related impurities.

Table 3: Example HPLC Conditions for Phenolic Compound Separation

| Parameter | Condition | Reference |

|---|---|---|

| Column | Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) | lcms.cz |

| Mobile Phase A | 0.1% Acetic Acid in Water | lcms.cz |

| Mobile Phase B | 0.1% Acetic Acid in Methanol | lcms.cz |

| Flow Rate | 0.4 - 1.0 mL/min | lcms.czchromatographyonline.com |

| Detection | UV Diode Array (270-320 nm) | lcms.cz |

| Temperature | 60°C | lcms.cz |

Gel Permeation Chromatography (GPC) for Polymer Characterization

When "Phenol, 4,4'-sulfinylbis-" is used as a monomer or a component in polymer synthesis, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymers. resolvemass.calcms.cz GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. resolvemass.ca

In GPC, a polymer solution is passed through a column packed with porous gel beads. resolvemass.ca Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying extents and have a longer path, so they elute later. resolvemass.ca This size-based separation allows for the determination of the polymer's molecular weight distribution. lcms.cz

Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the Z-average molecular weight (Mz). resolvemass.ca The ratio of Mw to Mn gives the Polydispersity Index (PDI), which describes the breadth of the molecular weight distribution. resolvemass.ca This information is critical as the molecular weight and its distribution profoundly influence the physical and mechanical properties of the polymer, such as its strength, melt flow, and brittleness. lcms.cz

Table 4: Key Polymer Characteristics Determined by GPC

| Parameter | Symbol | Description | Reference |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | Total weight of all polymer molecules divided by the number of molecules. | resolvemass.ca |

| Weight-Average Molecular Weight | Mw | Average that gives more weight to larger molecules. | resolvemass.ca |

| Z-Average Molecular Weight | Mz | Average that emphasizes the highest molecular weight fractions. | resolvemass.ca |

| Polydispersity Index | PDI | A measure of the broadness of the molecular weight distribution (Mw/Mn). | resolvemass.ca |

Mechanistic Studies of Environmental Transformation and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For BPS, these mechanisms primarily involve photolysis and oxidation in aqueous environments.

Photolytic Transformation Pathways

Photolysis is the decomposition of molecules by light. In the context of BPS, this process is significantly influenced by the presence of ultraviolet (UV) radiation and certain chemical reagents.

Studies have demonstrated that BPS undergoes rapid photolysis when exposed to UV radiation in aqueous solutions. industrialchemicals.gov.au Research indicates that 99% of BPS can be degraded within four hours of UV exposure. industrialchemicals.gov.au The rate of photolytic degradation is pH-dependent, with faster rates observed in alkaline solutions due to the ionization of BPS. industrialchemicals.gov.au In pure water, an average half-life of 43 minutes has been determined under varying concentrations. industrialchemicals.gov.au The strong absorption of UV light by BPS, with a molar extinction coefficient of 14,339 M⁻¹cm⁻¹ at 254 nm, is a key prerequisite for its photolytic degradation. mdpi.com

The degradation of BPS under UV irradiation can lead to the formation of various transformation products. Research has identified intermediates resulting from processes such as β-scission, hydroxylation, sulfate (B86663) addition, phenol (B47542) ring opening, and cross-coupling reactions. mdpi.com

Fenton-type reactions, which involve hydrogen peroxide (H₂O₂) and an iron catalyst, are a form of advanced oxidation process (AOP) effective in degrading organic pollutants. acs.orge3s-conferences.org The photo-Fenton process, which combines Fenton reagents with UV light, has been shown to be highly effective for BPS degradation. mostwiedzy.plresearchgate.net Complete degradation of BPS can be achieved within 10 to 20 minutes using this method. mostwiedzy.plresearchgate.net

The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) that attack the BPS molecule. acs.orge3s-conferences.org Studies on the related compound bisphenol A (BPA) show that the Fenton process can break the chemical bond at the isopropyl group junction, leading to the formation of intermediates like p-diphenol and phenol. e3s-conferences.org For BPS, photo-Fenton degradation has been observed to cause central scission of the molecule, resulting in the formation of phenol and sulfuric acid. researchgate.net The efficiency of the Fenton reaction can be influenced by factors such as pH, with optimal conditions often reported around pH 3, although degradation at neutral pH has also been observed in the presence of natural organic matter. acs.org

Oxidative Degradation in Aqueous Systems

In aqueous environments, the degradation of BPS is largely driven by reactions with powerful oxidizing species, namely hydroxyl and sulfate radicals.

Hydroxyl radicals (•OH) are highly reactive oxidants that play a crucial role in the degradation of many organic pollutants, including BPS. nih.govrsc.org These radicals can be generated through various AOPs, such as the UV/H₂O₂ process. nih.gov

The reaction of •OH with BPS is rapid, with second-order rate constants in the range of 5.89–14.1 × 10⁹ M⁻¹ s⁻¹. nih.gov The primary mechanism of attack by hydroxyl radicals on phenolic compounds is addition to the aromatic ring, forming hydroxycyclohexadienyl-type radicals. rsc.orgresearchgate.net This leads to the formation of hydroxylated derivatives. nih.gov For BPS, the reaction with •OH is suggested to produce catechol and ortho-quinone derivatives as the main intermediates. nih.gov Quantum chemical calculations have indicated that hydroxylation is a key initial reaction between radicals and BPS. rsc.org

Sulfate radicals (SO₄•⁻) are another potent oxidizing species utilized in AOPs for water treatment. nih.govfrontiersin.org They can be generated from precursors like persulfate (PS) through activation by methods such as heat or UV light. nih.govrsc.org Sulfate radical-based AOPs have demonstrated high efficiency in degrading BPS. nih.gov

The degradation of BPS by UV-activated persulfate involves the initial transfer of an electron from BPS to the sulfate radical, forming a phenyl radical cation. mdpi.com This unstable intermediate then undergoes further reactions, leading to various transformation products through pathways including β-scission, hydroxylation, sulfate addition, ring-opening, and cross-coupling reactions. mdpi.com Fifteen different intermediates have been identified in persulfate-based systems, with hydroxylation, sulfate addition, carboxylation, and S–C bond cleavage being the primary transformation pathways. rsc.org The presence of both hydroxyl and sulfate radicals can occur in some systems, with •OH playing a significant role in BPS removal. nih.gov

Research Findings on BPS Degradation

| Degradation Method | Key Findings | Identified Intermediates/Pathways | Reference |

| UV Photolysis | 99% degradation in 4 hours; faster in alkaline solutions. | β-scission, hydroxylation, sulfate addition, ring-opening, cross-coupling. | industrialchemicals.gov.aumdpi.com |

| Photo-Fenton | ~100% degradation in 10-20 minutes. | Central scission to form phenol and sulfuric acid. | mostwiedzy.plresearchgate.net |

| Hydroxyl Radical (•OH) Oxidation | Second-order rate constants of 5.89–14.1 × 10⁹ M⁻¹ s⁻¹. | Catechol and ortho-quinone derivatives via •OH addition. | nih.govresearchgate.net |

| Sulfate Radical (SO₄•⁻) Oxidation | Complete degradation with UV-activated persulfate. | Phenyl radical cation formation, leading to hydroxylation, sulfate addition, S-C bond cleavage, and polymerization. | mdpi.comrsc.org |

Role of Carbonate, Superoxide (B77818), and Singlet Oxygen Radicals

Advanced oxidation processes (AOPs) are significant in the degradation of persistent organic pollutants like Phenol, 4,4'-sulfinylbis-. Within these processes, several reactive oxygen species (ROS) play a crucial role. Scavenging tests in studies involving ozone-based AOPs have confirmed that carbonate radicals (CO₃•⁻), superoxide radicals (O₂•⁻), and singlet oxygen (¹O₂) are all contributors to the degradation of BPS. researchgate.netgdut.edu.cn The carbonate radical is a strong oxidative species generated from the reaction of bicarbonate or carbonate with hydroxyl radicals or other oxidants. researchgate.netresearchgate.net

In systems activated by peroxymonosulfate (B1194676) (PMS), the role of these radicals has been further elucidated. In a PMS system activated by calcium hydroxide, quenching experiments verified that singlet oxygen and superoxide radicals were the predominant ROS responsible for BPS degradation. dntb.gov.ua Similarly, in a solar light-promoted degradation process using a carbonate/peroxymonosulfate system, singlet oxygen was identified as the dominant oxidant, with a minor contribution from the superoxide anion radical. rsc.org The role of singlet oxygen is often highlighted in catalyst-activated processes. scispace.com The involvement of dissolved oxygen and superoxide radicals has also been noted in the sonolytic degradation of BPS. mdpi.com

The contribution of these radicals can be summarized as follows:

| Radical Species | Role in BPS Degradation | System Studied |

| Carbonate Radical (CO₃•⁻) | Contributes to degradation | Ozone/Sodium Percarbonate researchgate.netgdut.edu.cn |

| Superoxide Radical (O₂•⁻) | Contributes to degradation; identified as a predominant ROS in some systems | Ozone/Sodium Percarbonate researchgate.netgdut.edu.cn, Ca(OH)₂/PMS dntb.gov.ua, Solar light/Carbonate/PMS rsc.org |

| Singlet Oxygen (¹O₂) | Identified as a dominant or predominant oxidant in several systems | Ca(OH)₂/PMS dntb.gov.ua, Solar light/Carbonate/PMS rsc.org, Catalyst-activated PS-AOPs rsc.orgscispace.com |

Hydrolytic Transformation Pathways

Under typical environmental conditions, Phenol, 4,4'-sulfinylbis- is generally stable to hydrolysis. A laboratory study demonstrated no hydrolytic degradation of BPS in water at pH levels of 4, 7, and 9 when maintained at 50°C for five days. uantwerpen.be This stability suggests that hydrolysis is not a significant environmental dissipation pathway for BPS at normal temperatures and pH ranges. uantwerpen.be However, under specific conditions such as during sonolysis (ultrasound treatment), hydrolysis has been observed as one of the transformation pathways. mdpi.com Additionally, certain BPS-based polymers may release the BPS monomer through hydrolysis under specific conditions. mdpi.com

Biotic Degradation Mechanisms

The aerobic biodegradation of Phenol, 4,4'-sulfinylbis- has been confirmed in various environmental matrices, although some early studies suggested it was persistent. ijs.sinih.gov More recent research indicates that BPS can be readily degraded by aerobic microorganisms in soil, with one study observing very short half-lives of less than a day in both forest and farm soils. uantwerpen.beresearchgate.net In activated sludge from wastewater treatment plants, BPS has been shown to degrade, with half-lives ranging from less than 4.3 days to 17.3 days depending on the initial concentration. chemsrc.comnih.gov One study using a bacterial consortium from river sediments reported 99% degradation of BPS within 10 days. However, the degradation rate can be influenced by factors such as the presence of an additional organic carbon source, with its absence significantly slowing down the process. chemsrc.comnih.gov

The primary mechanisms for the aerobic bacterial degradation of BPS involve initial attacks on its phenolic rings. A common pathway identified for bisphenols is phenolic ring hydroxylation, which is then followed by the cleavage of the aromatic ring. uantwerpen.bechemsrc.com Studies on BPS have identified several key transformation reactions:

Hydroxylation: The initial step often involves the addition of one or more hydroxyl (-OH) groups to one or both of the phenolic rings. rsc.org The bacterium Sphingobium fuliginis OMI, for instance, has been shown to initiate BPS degradation through hydroxylation. rsc.orgresearchgate.net

Ring Cleavage: Following hydroxylation, the aromatic ring is opened. Metabolites identified from soil degradation studies support both meta-cleavage and ortho-cleavage pathways. researchgate.net The meta-cleavage pathway has been specifically observed in the degradation by Sphingobium fuliginis OMI. rsc.org

S-C Bond Cleavage: Another significant degradation pathway is the cleavage of the carbon-sulfur bond that links the two phenol rings. chemsrc.com

These mechanisms transform the parent BPS molecule into various smaller, more readily degradable compounds.

The identification of biotransformation products (BTPs) is crucial for understanding the complete degradation pathway of Phenol, 4,4'-sulfinylbis-. A 2021 study using activated sludge identified one known and ten new BTPs of BPS. chemsrc.comnih.gov These findings supported the existence of several biodegradation pathways beyond simple hydroxylation and cleavage. researchgate.netchemsrc.comnih.gov

Key transformation pathways and resulting metabolite classes identified during aerobic degradation include:

| Transformation Pathway | Description | Reference |

| Hydroxylation | Addition of one or more hydroxyl groups to the aromatic ring(s), forming mono- or poly-hydroxylated derivatives. | rsc.orgchemsrc.com |

| Sulphation | Addition of a sulfate group. | researchgate.netchemsrc.comnih.gov |

| Methylation | Addition of a methyl group. | researchgate.netchemsrc.comnih.gov |

| Cleavage | Fission of the parent molecule, either through aromatic ring opening (ortho or meta pathways) or cleavage of the C-S bond. | researchgate.netchemsrc.comnih.gov |

| Coupling | The joining of smaller BPS-derived moieties. | researchgate.netchemsrc.comnih.gov |

A study focusing on the bacterium Sphingobium fuliginis OMI determined that after initial hydroxylation, the resulting catechols were further converted into meta-cleavage products. rsc.orgresearchgate.net However, in that specific case, the metabolites were not utilized by the bacterium as a carbon source and remained as dead-end products. rsc.orgresearchgate.net In contrast, when BPS metabolites produced by this strain were exposed to activated sludge, they were removed, suggesting a consortium of microorganisms is more effective. rsc.org

Phenol, 4,4'-sulfinylbis- is also subject to degradation under anaerobic conditions, and in some cases, may be more readily transformed than in aerobic environments. nih.gov In anaerobic sediment systems, BPS can be partially degraded, with one study reporting 60% degradation in 60 days. uantwerpen.be

The use of bioelectrochemical systems (BES) has been shown to significantly enhance the anaerobic degradation of BPS. nih.gov In one such system, the degradation efficiency was improved from 31.1% in a conventional anaerobic setup to 92.2%. Analysis of the microbial communities in these systems has identified several bacterial genera potentially responsible for the degradation, including Terrimonas, Lysobacter, Acidovorax, Rhodococcus, and Chelatococcus. nih.gov

Key metabolites identified during anaerobic transformation provide insight into the degradation pathways, which differ from aerobic routes.

Identified Anaerobic Metabolites of Phenol, 4,4'-sulfinylbis-

| Metabolite | System Identified In | Reference |

|---|---|---|

| 4,4′-thiodiphenol | Bioelectrochemical System (BES) | nih.gov |

| 1,2,3,4-tetrahydrodibenzo[b,d]thiophene | Bioelectrochemical System (BES) | nih.gov |

| methyl(o-tolyl)sulfane | Bioelectrochemical System (BES) | nih.gov |

These findings indicate that anaerobic processes involve the reduction of the sulfonyl group and subsequent cleavage, leading to the formation of compounds like 4,4′-thiodiphenol and ultimately phenol. nih.gov

Aerobic Microbial Metabolism and Pathways

Common Transformation Products and Reaction Intermediates

The degradation of BPS, whether through biotic or abiotic processes like advanced oxidation, leads to the formation of various transformation products (TPs) and reaction intermediates. rsc.orgunito.it Identifying these products is crucial for elucidating the degradation pathways. The main transformation pathways include hydroxylation, sulfate addition, carboxylation, and S-C bond cleavage. rsc.orgresearchgate.net

Hydroxylation, the addition of one or more hydroxyl (-OH) groups to the aromatic rings of BPS, is a primary and common initial step in its degradation. rsc.orgnih.gov This reaction can be catalyzed by enzymes like cytochrome P450 monooxygenases in biological systems or initiated by reactive species like hydroxyl radicals (•OH) in advanced oxidation processes. nih.govnih.gov

The hydroxylation of BPS typically occurs at the ortho-position relative to the existing hydroxyl group, leading to the formation of catechol-like structures. rsc.orgnih.gov This process can result in mono- and poly-hydroxylated derivatives. unito.it One identified hydroxylated metabolite is 4-(4-hydroxy-benzenesulfonyl)-benzene-1,2-diol (BPSM1). nih.gov Further oxidation of these hydroxylated products can lead to the formation of quinone-type products. mdpi.com

Sulfate addition is another transformation pathway observed during the degradation of BPS, particularly in systems involving sulfate radicals (SO₄•⁻), such as persulfate-activated oxidation. rsc.orgmdpi.com In these reactions, a sulfate group can be added to the aromatic ring. mdpi.comresearchgate.net This pathway can occur alongside or subsequent to hydroxylation. For example, a phenol radical formed from BPS can undergo a sulfate addition reaction followed by hydroxylation. mdpi.com The addition of an SO₄H group has been identified in the formation of several transformation products. mdpi.com

Carboxylation, the addition of a carboxyl group (-COOH), has been identified as one of the transformation pathways for BPS. rsc.org This process can occur during both biological and chemical degradation. rsc.orgnih.gov For instance, in degradation by cold atmospheric pressure plasma, carboxylation was noted as part of the transformation pathway. nih.gov Enzymatic carboxylation of phenolic compounds is also a known biochemical reaction, though it is less commonly reported as a primary degradation step for BPS compared to hydroxylation. acs.org

The cleavage of the sulfur-carbon (S-C) bond is a critical step in the breakdown of the BPS molecule, leading to its fragmentation into smaller, mono-aryl compounds. rsc.orgresearchgate.net This cleavage breaks the link between the sulfonyl group and one or both of the hydroxyphenyl rings. unito.it

This degradation route has been observed in various degradation systems, including aerobic degradation with activated sludge and radical-driven oxidation processes. rsc.orgresearchgate.net The cleavage can result in the formation of intermediates such as p-hydroxybenzenesulfonic acid and other phenolic derivatives. unito.itnih.gov For example, the photodegradation of BPS has been shown to yield 2,4-dihydroxybenzenesulfonic acid and 3,4-dihydroxybenzenesulfonic acid through hydroxylation of a cleavage product. unito.it This bond scission is fundamental to the complete mineralization of the BPS structure.

| Pathway | Description | Example Products/Intermediates |

|---|---|---|

| Hydroxylation | Addition of -OH groups to the aromatic rings. | 4-(4-hydroxy-benzenesulfonyl)-benzene-1,2-diol (BPSM1), Mono- and poly-hydroxylated BPS, Quinone-type products. unito.itnih.govmdpi.com |

| Sulfate Addition | Addition of a sulfate group to the molecule. | Sulfate addition products (e.g., C₁₂H₁₀O₇S₂). rsc.orgmdpi.com |

| Carboxylation | Addition of a -COOH group. | Carboxylated intermediates. rsc.orgnih.gov |

| S-C Bond Cleavage | Breaking of the bond between sulfur and the phenyl rings. | p-hydroxybenzenesulfonic acid, 2,4-dihydroxybenzenesulfonic acid. unito.itnih.gov |

Aromatic Ring Cleavage Products

The degradation of Phenol, 4,4'-sulfinylbis- (BPS), particularly through microbial action and advanced oxidation processes (AOPs), can lead to the cleavage of its aromatic rings. This process is a critical step in the complete mineralization of the compound into simpler, non-toxic substances like carbon dioxide and water.

The breakdown of phenolic compounds often begins with the hydroxylation of the aromatic ring, which makes it susceptible to cleavage. industrialchemicals.gov.auusda.gov For bisphenols specifically, certain bacteria are capable of initiating degradation through phenolic ring hydroxylation, which is followed by the cleavage of the resultant 3,4-dihydroxyphenyl ring. industrialchemicals.gov.au This process typically follows one of two primary pathways common in the microbial degradation of aromatic compounds: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govresearchgate.net

Ortho-cleavage (or intradiol cleavage): This pathway involves the enzymatic cleavage of the bond between the two hydroxyl groups of a catechol-like intermediate.

Meta-cleavage (or extradiol cleavage): This pathway involves the cleavage of the bond adjacent to one of the hydroxyl groups. nih.gov

During the degradation of BPS using advanced oxidation processes, such as those involving UV/persulfate, the formation of ring-opening products has been identified. mdpi.comresearchgate.net While the specific structures of all low-molecular-weight aliphatic products are not always fully elucidated in every study, their formation is a clear indicator that the aromatic structure of BPS has been broken down. mdpi.come3s-conferences.org Studies on the degradation of the related compound Bisphenol A (BPA) have shown that after initial attacks on the molecule, the resulting benzoquinone can undergo ring fracture to generate maleic acid, which is then further mineralized. e3s-conferences.org Similar pathways are anticipated for BPS.

The table below summarizes the key steps and intermediates involved in the aromatic ring cleavage of phenolic compounds, which provides a model for understanding BPS degradation.

| Pathway | Key Enzyme/Process | Initial Intermediate | Ring Cleavage Product | Subsequent Products |

|---|---|---|---|---|

| Ortho-cleavage | Catechol 1,2-dioxygenase | Catechol | cis,cis-Muconic acid | Succinyl-CoA, Acetyl-CoA |

| Meta-cleavage | Catechol 2,3-dioxygenase | Catechol | 2-Hydroxymuconic semialdehyde | Pyruvic acid, Acetaldehyde |

| Advanced Oxidation Process (AOP) | Hydroxyl/Sulfate Radicals | Hydroxylated BPS/Quinone-type intermediates | Low-molecular-weight aliphatic compounds | CO2, H2O, SO4²⁻ |

Polymerization Pathways in Degradation

In addition to cleavage and mineralization, a competing transformation pathway for Phenol, 4,4'-sulfinylbis- (BPS) during its degradation is polymerization. This process is particularly relevant during treatment with advanced oxidation processes (AOPs) or enzymatic reactions that generate reactive radical species. rsc.org

The degradation of BPS, for instance by heat-activated persulfate or sonolysis, can lead to the formation of BPS radicals. rsc.orgnih.gov These highly reactive intermediates, instead of being further oxidized, can react with other BPS molecules or other radicals present in the solution. This self-reaction or cross-coupling leads to the formation of dimers and potentially larger oligomers or polymers. mdpi.comnih.gov

Key findings from research indicate several types of coupling reactions:

C-C Coupling: Formation of a direct bond between the carbon atoms of two BPS radical rings.

C-O Coupling: Formation of an ether linkage between the phenolic oxygen of one BPS radical and a carbon atom of another. mdpi.com

These polymerization reactions have been identified as a main transformation pathway in various degradation studies. rsc.org For example, during the sonolytic degradation of BPS, BPS radical polymerization was a primary transformation observed. nih.gov Similarly, in studies using heat-activated persulfate, polymerization was identified as one of the main transformation pathways alongside hydroxylation and S-C bond cleavage. rsc.org The formation of these larger, often more complex, molecules can sometimes increase the toxicity of the solution and represents a challenge for complete remediation, as these polymers may be more resistant to further degradation than the parent BPS molecule. nih.gov

The table below details the types of polymerization products identified during BPS degradation studies.

| Degradation Method | Intermediate Species | Polymerization Product Type | Bonding Type |

|---|---|---|---|

| UV/Persulfate Oxidation | BPS Radicals (e.g., Phenyl, Phenoxyl) | Dimers | C-C and C-O cross-coupling |

| Heat-Activated Persulfate | BPS Radicals | Polymerization Products | Not specified |

| Sonolysis (Ultrasound) | BPS Radicals | Polymerization Products | Not specified |

Computational Chemistry and Theoretical Modeling of Phenol, 4,4 Sulfinylbis

Quantum Chemical Studies

Quantum chemical studies, primarily employing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These calculations can predict electronic behavior, reaction mechanisms, and sites of reactivity with a high degree of accuracy.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most crucial for determining chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Table 1: Significance of Frontier Molecular Orbitals (FMOs)

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. Relates to the ability to donate electrons. | Higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO (ΔE). | A smaller gap signifies higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov |

Note: Specific energy values for Phenol (B47542), 4,4'-sulfinylbis- require dedicated DFT calculations not currently available in cited literature.

Theoretical calculations can map the potential energy surface of a chemical reaction, identifying the most favorable reaction pathways. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. The Intrinsic Reaction Coordinate (IRC) path is calculated to confirm that a transition state correctly connects the reactants and products.

For phenolic compounds, a common reaction is oxidation by hydroxyl radicals. DFT simulations on phenol show that OH radical addition to the aromatic ring is energetically more favorable than hydrogen abstraction from the hydroxyl group. researchgate.netresearchgate.net The activation energies for addition at the ortho and para positions are the lowest, indicating these are the fastest reactions. researchgate.net For Phenol, 4,4'-sulfinylbis-, a similar mechanism would be expected. The sulfoxide (B87167) bridge would likely influence the regioselectivity of such an attack. Furthermore, studies on sulfoxide transfer reactions reveal mechanisms involving the formation of complex intermediates like oxodisulfonium dications, which could be relevant for reactions involving the sulfur center of Phenol, 4,4'-sulfinylbis-. nih.gov

The sites on a molecule most susceptible to radical attack can be predicted using quantum chemical calculations. This is often done by analyzing spin density distributions in radical intermediates or by calculating the energies of potential radical adducts. For phenolic compounds, radical attacks like hydroxylation are of significant interest.

Based on studies of phenol, the most likely sites for radical attack on the phenyl rings of Phenol, 4,4'-sulfinylbis- are the positions ortho and para to the hydroxyl groups. researchgate.netresearchgate.net The hydroxyl group is an activating group that directs electrophilic and radical attack to these positions. Hydrogen Atom Abstraction (HAT) from the phenolic -OH group is generally less favored than radical addition to the ring. researchgate.net The sulfoxide group, being electron-withdrawing, would likely deactivate the phenyl ring slightly, but the directing effect of the hydroxyl groups would still be dominant.

Table 2: Predicted Reactive Sites on Phenol, 4,4'-sulfinylbis- for Radical Attack

| Type of Attack | Most Probable Position(s) | Rationale |

|---|---|---|

| Hydroxylation (OH• Addition) | Carbon atoms ortho and para to the -OH groups. | DFT studies on phenol show these positions have the lowest activation energy barriers for addition. researchgate.net |

| Hydrogen Atom Abstraction | Hydrogen atom of the phenolic -OH group. | Generally a less favorable pathway for phenols compared to radical addition to the ring. researchgate.net |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions.

Phenol, 4,4'-sulfinylbis- is a flexible molecule due to the rotational freedom around the carbon-sulfur bonds. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. The geometry is heavily influenced by the nature of the bridging group. In a crystallographic study of a similar molecule, bis(4-ethoxyphenyl) sulfoxide, the dihedral angle between the two benzene (B151609) rings was found to be 82.7°. nih.gov This suggests that the two phenyl rings in Phenol, 4,4'-sulfinylbis- are likely oriented nearly perpendicular to each other.

Studies on other bridged diphenyl compounds, such as bis-(4-hydroxyphenyl)methane, have identified multiple stable conformers based on the orientation of the hydroxyl groups. nih.gov For Phenol, 4,4'-sulfinylbis-, the primary intermolecular interactions would be hydrogen bonds, where the phenolic hydroxyl groups can act as both donors and acceptors. These interactions are critical in determining how the molecules pack in a solid state or interact with solvents and biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction mode of ligands with the active sites of proteins.

While no specific molecular docking studies for Phenol, 4,4'-sulfinylbis- are available, research on other polyphenolic compounds demonstrates the methodology. For instance, phenolic compounds have been docked with targets like cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) to evaluate their potential anti-inflammatory effects. nih.gov In such studies, the binding affinity is quantified by a docking score (in kcal/mol), with a more negative value indicating a stronger interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.gov A docking simulation of Phenol, 4,4'-sulfinylbis- with a relevant biological target would involve placing the molecule in the protein's binding site and calculating the most stable binding pose and its associated binding energy.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Phenol, 4,4'-sulfinylbis- |

| Phenol |

| Diphenyl sulfoxide |

| bis(4-ethoxyphenyl) sulfoxide |

| bis-(4-hydroxyphenyl)methane |

| Cyclooxygenase-2 (COX-2) |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict and analyze the properties of chemical compounds.

Geometry Optimization and Vibrational Frequency Calculations

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process computationally explores the potential energy surface of a molecule to find the minimum energy conformation. For a molecule like Phenol, 4,4'-sulfinylbis-, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The vibrational modes correspond to the stretching, bending, and twisting of chemical bonds, and their frequencies are characteristic of the molecule's structure and bonding.

Thermodynamic Property Calculations

Once a stable geometry is obtained, DFT can be utilized to calculate various thermodynamic properties. These calculations are crucial for understanding the stability and reactivity of a compound under different conditions. Key thermodynamic properties that can be computed include:

Enthalpy (H): Represents the total heat content of a system.

Entropy (S): A measure of the disorder or randomness of a system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a chemical reaction.

These properties are derived from the calculated vibrational frequencies and other molecular parameters.

Computational Approaches for Pathway Prediction and Mechanistic Insights

Computational toxicology aims to predict the adverse effects of chemicals by understanding their interactions at a molecular level and the subsequent biological responses.

Computational Identification of Linkages to Adverse Outcome Pathways (AOPs)

An Adverse Outcome Pathway (AOP) is a conceptual framework that links a molecular initiating event (MIE) to an adverse outcome at a biological level of organization relevant to risk assessment. The MIE is the initial interaction between a chemical and a biological target.

Computational methods play a significant role in identifying potential MIEs for a given chemical and linking them to established AOPs. For a compound such as Phenol, 4,4'-sulfinylbis-, computational approaches could involve:

Molecular Docking: Simulating the interaction of the compound with various biological macromolecules (e.g., receptors, enzymes) to predict binding affinity and identify potential MIEs.

Quantitative Structure-Activity Relationship (QSAR) modeling: Using the chemical structure of Phenol, 4,4'-sulfinylbis- to predict its biological activity and potential toxicity based on the known activities of structurally similar compounds.

By identifying potential MIEs, researchers can then consult AOP databases to determine if these initiating events are linked to known key events and adverse outcomes, thereby providing mechanistic insights into the potential toxicity of the compound.

Material Science and Polymer Chemistry Applications of Phenol, 4,4 Sulfinylbis

Phenol (B47542), 4,4'-sulfinylbis- as a Monomer in Polymer Synthesis

Phenol, 4,4'-sulfinylbis-, commonly known as bisphenol S (BPS), is a prominent monomer utilized in the synthesis of high-performance polymers. industrialchemicals.gov.auindustrialchemicals.gov.au Its chemical structure, featuring two phenol functional groups linked by a sulfonyl group, imparts desirable properties to the resulting polymers, such as thermal stability and chemical resistance. wikipedia.org BPS serves as a crucial building block for a variety of polymers, including polyethersulfones (PES), polysulfones, epoxy resins, polycarbonates, and polyarylates. industrialchemicals.gov.auwikipedia.org

Polyethersulfone (PES) and Polysulfone Development

Phenol, 4,4'-sulfinylbis- is a key monomer in the production of polyethersulfone (PES) and other polysulfones. industrialchemicals.gov.aunih.gov These polymers are synthesized through nucleophilic aromatic substitution polymerization, typically reacting BPS with a dihalide monomer, such as 4,4'-dichlorodiphenyl sulfone (DCDPS). nih.govvt.edu The sulfonyl group in the BPS monomer contributes to the high thermal stability and mechanical strength of the resulting PES polymers.

The synthesis of PES can be tailored to achieve specific properties by incorporating other comonomers. For instance, the introduction of hydrophilic functional groups, like carboxylic acid (COOH), can enhance properties such as hydrophilicity and pH sensitivity, which are beneficial for applications like biomedical membranes. nih.gov

A series of sulfonated poly(arylene ether sulfone) copolymers have been synthesized using BPS analogs and various bisphenols. vt.edu These copolymers exhibit controlled degrees of sulfonation, leading to nanophase-separated morphologies with distinct hydrophobic and hydrophilic domains. This controlled morphology is crucial for applications such as proton exchange membranes in fuel cells. vt.edu

Integration into Epoxy Resins and Curing Chemistry

Phenol, 4,4'-sulfinylbis- is employed as a curing agent and a monomer in the formulation of epoxy resins. industrialchemicals.gov.auwikipedia.org It can react with epoxy resins, which contain epoxide groups, to form a cross-linked polymer network. This process, known as curing, transforms the liquid resin into a hard, thermoset material. BPS-based epoxy resins are noted for their fast-drying properties. wikipedia.org

The integration of BPS into epoxy systems can be achieved by reacting it with a diepoxy resin to form a phenolic hydroxyl-terminated resin. This resin can then be blended with a dihydric phenol and an imidazole (B134444) cure accelerator to create a phenolic curing agent for epoxy powder coatings. google.com This approach produces curing agents that are less prone to melting point depression and sintering during storage. google.com

The general mechanism for curing epoxy resins with phenolic compounds involves the reaction of the phenolic hydroxyl groups with the epoxy rings, leading to the formation of ether linkages and a three-dimensional network. This cross-linking process results in materials with high performance, excellent adhesion, and resistance to moisture and chemicals. tri-iso.com

Incorporation into Polycarbonates and Other Thermoplastics

While bisphenol A (BPA) is the most common monomer for polycarbonate production, BPS is used in the synthesis of specialized polycarbonates and other thermoplastics to enhance certain properties. industrialchemicals.gov.auessentialchemicalindustry.org The manufacturing process for polycarbonates typically involves the condensation polymerization of a bisphenol with either carbonyl chloride or diphenyl carbonate. essentialchemicalindustry.org The use of BPS can impart improved heat resistance and flame retardancy to the resulting polycarbonate. industrialchemicals.gov.auessentialchemicalindustry.org

The incorporation of BPS into thermoplastics is often a strategy to create "BPA-free" products. canada.ca For example, PES plastics, made from BPS, have been used as a replacement for polycarbonate in items like infant bottles and food storage containers. industrialchemicals.gov.au

Copolymerization Strategies (e.g., Polyarylates)

Phenol, 4,4'-sulfinylbis- can be used as a comonomer in the synthesis of various copolymers, such as polyarylates, to modify their properties. umass.edu Polyarylates are aromatic polyesters known for their high heat resistance and mechanical strength. e3s-conferences.org

Copolymerization allows for the fine-tuning of polymer characteristics. For example, in the synthesis of polyarylates, BPS can be copolymerized with other bisphenols and diacid chlorides. umass.edu This strategy can improve properties like solubility and processability while maintaining desirable characteristics such as flame resistance. The resulting copolyarylates can exhibit a range of properties depending on the molar ratio of the comonomers used. umass.edu

Block copolymers, such as polyarylate-polysulfones, have been synthesized to enhance the processability of high-performance polyarylates. By incorporating flexible polysulfone blocks derived from monomers like BPS, the melt viscosity of the polyarylate can be reduced, facilitating processing methods like injection molding. e3s-conferences.org

Interactive Data Table: Properties of BPS-based Copolymers

| Copolymer System | Comonomers | Key Property Enhancement | Application Example |

| Poly(ether sulfone)s | Phenol, 4,4'-sulfinylbis-, Diphenolic Acid | Increased hydrophilicity and pH sensitivity | Biomedical membranes nih.gov |

| Sulfonated Poly(arylene ether sulfone)s | 3,3'-Disulfonated-4,4'-dichlorodiphenyl sulfone, various bisphenols | Controlled nanophase separation | Proton exchange membranes for fuel cells vt.edu |

| Polyarylates | 4,4'-Bishydroxydeoxybenzoin, Bisphenol A, Isophthaloyl chloride | Improved solubility and processability with good fire resistance | Flame-resistant materials umass.edu |

| Polyarylate-Polysulfone Block Copolymers | Phenolphthalein, Terephthalic acid dichloride, Oligosulfones (from Bisphenol A and 4,4'-dichlorodiphenylsulfone) | Reduced melt viscosity for improved processability | High-temperature engineering plastics e3s-conferences.org |

Reactivity in Polymerization Processes

Reaction Kinetics and Mechanisms in Polymer Synthesis

The polymerization involving Phenol, 4,4'-sulfinylbis- typically proceeds through step-growth polymerization mechanisms, such as nucleophilic aromatic substitution or condensation reactions. The kinetics of these reactions are influenced by several factors including temperature, catalyst, solvent, and monomer concentration.

In the synthesis of polyethersulfones, the reaction between the phenoxide ions of BPS and an activated dihalide like 4,4'-dichlorodiphenyl sulfone is a key step. The rate of this nucleophilic aromatic substitution is dependent on the reactivity of the halide and the nucleophilicity of the phenoxide.

For peroxidase-catalyzed polymerization of phenols, the reaction generally follows a catalytic cycle where the enzyme oxidizes the phenol monomer to generate radical cations. mdpi.com These radicals then couple to form oligomers and polymers. The reaction rate is influenced by factors such as temperature and the solvent system. For instance, in HRP-catalyzed phenol polymerization, polymer yield was optimal between 10°C and 40°C, decreasing at higher temperatures due to enzyme denaturation. mdpi.com